molecular formula C13H17ClN2O4 B13356839 (S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid

(S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid

Cat. No.: B13356839
M. Wt: 300.74 g/mol
InChI Key: LZHCSNZPDKZCLY-CYBMUJFWSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, a pyridin-3-yl group, and a chloropropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid typically involves the following steps:

    Protection of the amine group: The pyridin-3-ylamine is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the chiral center: The Boc-protected amine is then reacted with (S)-2-chloropropanoic acid under appropriate conditions to form the desired product. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Amide bond formation: The carboxylic acid group can react with amines to form amide bonds, which is useful in peptide synthesis.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate)

    Deprotection reactions: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Amide bond formation: Coupling reagents (e.g., DCC, DIC), bases (e.g., TEA)

Major Products

    Substitution reactions: Various substituted derivatives depending on the nucleophile used

    Deprotection reactions: Free amine derivative

    Amide bond formation: Amide-linked products, such as peptides

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of bioactive compounds and as a precursor in the development of enzyme inhibitors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs and prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but typically include interactions with enzymes, receptors, or other biomolecules that mediate its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)(pyridin-2-yl)amino)-2-chloropropanoic acid: Similar structure but with the pyridinyl group at the 2-position.

    (S)-2-((tert-Butoxycarbonyl)(pyridin-4-yl)amino)-2-chloropropanoic acid: Similar structure but with the pyridinyl group at the 4-position.

    (S)-2-((tert-Butoxycarbonyl)(phenyl)amino)-2-chloropropanoic acid: Similar structure but with a phenyl group instead of a pyridinyl group.

Uniqueness

The uniqueness of (S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the pyridin-3-yl group can confer distinct electronic and steric properties compared to other positional isomers or analogs.

Properties

Molecular Formula

C13H17ClN2O4

Molecular Weight

300.74 g/mol

IUPAC Name

(2S)-2-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl-pyridin-3-ylamino]propanoic acid

InChI

InChI=1S/C13H17ClN2O4/c1-12(2,3)20-11(19)16(13(4,14)10(17)18)9-6-5-7-15-8-9/h5-8H,1-4H3,(H,17,18)/t13-/m1/s1

InChI Key

LZHCSNZPDKZCLY-CYBMUJFWSA-N

Isomeric SMILES

C[C@](C(=O)O)(N(C1=CN=CC=C1)C(=O)OC(C)(C)C)Cl

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CN=CC=C1)C(C)(C(=O)O)Cl

Origin of Product

United States

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